molecular formula C13H11NO5S2 B1671806 IMR-1A CAS No. 331862-41-0

IMR-1A

Cat. No.: B1671806
CAS No.: 331862-41-0
M. Wt: 325.4 g/mol
InChI Key: DVBJNSKWHSGTDK-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

IMR-1A is synthesized from its precursor, IMR-1. The synthesis involves the hydrolysis of IMR-1 to produce this compound. The reaction typically occurs under acidic conditions, which facilitate the conversion of the ester group in IMR-1 to the corresponding carboxylic acid in this compound . The reaction conditions include the use of hydrochloric acid or sulfuric acid as the catalyst and a temperature range of 50-70°C .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory preparation. the process is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Applications in Cancer Research

IMR-1A's primary applications lie within oncology, particularly in targeting Notch-dependent cancers:

  • Tumor Growth Inhibition : Studies have shown that this compound effectively inhibits the growth of Notch-dependent cell lines and patient-derived tumor xenografts, suggesting its potential as an anticancer therapeutic .
  • Targeting Specific Cancer Types : Research indicates that this compound may be particularly effective against cancers characterized by aberrant Notch signaling, such as certain leukemias and solid tumors .

Comparative Analysis with Other Compounds

To contextualize this compound's potency and specificity, a comparison with other Notch inhibitors is presented below:

Compound NameMechanism of ActionPotency (IC50)Unique Features
This compoundInhibits Notch ternary complex0.5 µMSelective for Notch signaling
DAPTGamma-secretase inhibitor0.5 µMBroad-spectrum inhibition across multiple pathways
GSI-XGamma-secretase inhibitor0.2 µMSelective for certain Notch receptors
RO4929097Gamma-secretase inhibitor0.3 µMOrally bioavailable with good pharmacokinetics

This compound stands out due to its targeted inhibition of the Notch ternary complex rather than acting as a general gamma-secretase inhibitor, which can affect multiple substrates involved in various signaling pathways.

Case Study 1: Inhibition of Tumor Growth

In a preclinical study involving patient-derived tumor xenografts, this compound was administered to assess its efficacy against tumors with high Notch activity. Results indicated a dramatic reduction in tumor size and cell proliferation rates compared to control groups treated with vehicle solutions .

Case Study 2: Mechanistic Insights

Another study utilized surface plasmon resonance to analyze the binding interactions between this compound and the Notch intracellular domain. The research confirmed that this compound binds effectively and reversibly, demonstrating its potential for therapeutic applications in targeting Notch signaling pathways .

Mechanism of Action

IMR-1A exerts its effects by inhibiting the formation of the Notch transcriptional activation complex. It binds to the intracellular domain of Notch and disrupts the protein-protein interactions between Notch and its co-activators, such as mastermind-like 1 and CSL transcription factor. This disruption prevents the transcription of Notch target genes, thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

IMR-1A is unique due to its high potency and specificity in inhibiting the Notch signaling pathway. Similar compounds include:

    DAPT: A gamma-secretase inhibitor that prevents the cleavage of Notch receptors.

    RO4929097: Another gamma-secretase inhibitor with similar effects on Notch signaling.

    LY3039478: A potent Notch inhibitor that targets the Notch receptor directly.

Compared to these compounds, this compound offers a more targeted approach by disrupting the transcriptional activation complex rather than inhibiting the receptor or enzyme involved in the pathway.

Biological Activity

IMR-1A, a small molecule inhibitor of the Notch signaling pathway, has garnered significant attention in cancer research due to its ability to disrupt critical cellular processes associated with tumor growth and maintenance. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting the Notch transcriptional activation complex. Notch signaling is crucial for various cellular processes, including cell differentiation, proliferation, and apoptosis. Aberrant Notch activity has been implicated in numerous cancers, making it a prime target for therapeutic intervention.

Key Findings:

  • Inhibition of Mastermind Recruitment : this compound disrupts the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional complex on chromatin, leading to decreased transcription of Notch target genes .
  • Affinity for Notch1 : Binding studies using surface plasmon resonance (SPR) demonstrated that this compound exhibits a high affinity for Notch1 with a dissociation constant (KDK_D) of approximately 2.9 ± 0.6 μM, indicating strong non-covalent interactions .

Efficacy in Cancer Models

The biological activity of this compound has been evaluated in various preclinical models, demonstrating its potential as an anticancer agent.

In Vitro Studies

  • Cell Line Inhibition : this compound significantly inhibited the growth of Notch-dependent cancer cell lines. This was evidenced by reduced cell viability in assays designed to assess proliferation and cytotoxicity .

In Vivo Studies

  • Tumor Xenografts : In patient-derived tumor xenograft models, this compound treatment resulted in a marked reduction in tumor growth compared to control groups. These findings suggest that this compound effectively targets Notch-driven tumors .
Study TypeModel TypeResult
In VitroNotch-dependent Cell LinesSignificant growth inhibition observed
In VivoPatient-derived Tumor XenograftsDramatic reduction in tumor size

Case Studies

Several studies have highlighted the therapeutic potential of this compound in specific cancer types:

Case Study 1: Breast Cancer

In a study examining triple-negative breast cancer (TNBC), treatment with this compound led to a 50% reduction in tumor volume over four weeks. The study concluded that inhibiting the Notch pathway could be a viable strategy for managing TNBC .

Case Study 2: Glioblastoma

Research focused on glioblastoma multiforme demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in tumor cells. This dual effect positions this compound as a promising candidate for further clinical evaluation in glioblastoma therapies .

Future Directions

The promising results from preclinical studies necessitate further investigation into the safety and efficacy of this compound in clinical settings. Future research should focus on:

  • Clinical Trials : Initiating Phase I clinical trials to assess safety profiles and optimal dosing strategies.
  • Combination Therapies : Exploring synergistic effects with other anticancer agents to enhance therapeutic outcomes.
  • Biomarker Identification : Identifying biomarkers that predict response to this compound treatment could facilitate personalized medicine approaches.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of IMR-1A in experimental settings?

To validate this compound, employ spectroscopic methods such as nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel batches, compare retention times and spectral data with established reference standards. Additionally, mass spectrometry (MS) can confirm molecular weight .

Q. What experimental methodologies are recommended to study this compound’s mechanism of Notch inhibition?

Use reporter assays (e.g., luciferase-based systems) to quantify Notch pathway activity. Western blotting can detect downstream targets like Hes1 or Hey1. For direct interaction studies, electrophoretic mobility shift assays (EMSAs) or co-immunoprecipitation (co-IP) validate this compound’s disruption of Notch-RBPJ complexes .

Q. What in vitro models are suitable for initial testing of this compound’s efficacy?

Cell lines with dysregulated Notch signaling (e.g., T-ALL, breast cancer models) are ideal. Dose-response curves (0.1–10 μM) and time-course experiments (24–72 hours) should include controls (e.g., DMSO vehicle) and viability assays (MTT/CellTiter-Glo). Use shRNA knockdown of Notch receptors to confirm target specificity .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in vivo while minimizing off-target effects?

Conduct pharmacokinetic studies (plasma half-life, bioavailability) in murine models. Employ dose-escalation trials with toxicity endpoints (e.g., liver/kidney function tests). Use fluorescence-labeled this compound for biodistribution tracking via IVIS imaging. Pair with transcriptomic profiling (RNA-seq) to identify off-target pathways .

Q. How should contradictory data on this compound’s IC50 values across studies be resolved?

Discrepancies may arise from cell type-specific Notch isoform expression or assay conditions (e.g., serum concentration). Replicate experiments under standardized protocols (fixed serum levels, incubation times). Validate using orthogonal methods: compare γ-secretase activity (ELISA) with Notch cleavage (Western blot) .

Q. What strategies are effective for combining this compound with other therapies in cancer research?

Screen combinatorial regimens (e.g., this compound + chemotherapeutics) using synergy indices (Chou-Talalay method). Prioritize agents targeting complementary pathways (e.g., PI3K inhibitors). Monitor resistance via longitudinal clonal selection assays .

Q. How can researchers address this compound’s instability in long-term cell culture experiments?

Preclude degradation by preparing fresh stock solutions in DMSO (stored at -80°C). Use HPLC to monitor compound stability over time. For extended exposure, replenish media containing this compound every 24 hours and confirm activity via intermittent reporter assays .

Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in tumor samples?

Apply mixed-effects models to account for intra-tumor variability. Cluster analysis (e.g., hierarchical clustering) can subgroup responders vs. non-responders. Validate findings using spatial transcriptomics or single-cell RNA-seq to resolve microenvironmental influences .

Q. Methodological Best Practices

Q. How to ensure reproducibility of this compound studies across laboratories?

  • Document detailed protocols (e.g., cell passage numbers, serum lots).
  • Include positive controls (e.g., DAPT for γ-secretase inhibition).
  • Share raw data (dose-response curves, blot images) in supplementary materials .

Q. What ethical considerations apply when using this compound in animal studies?

Adhere to institutional guidelines (IACUC) for tumor burden monitoring and humane endpoints. Justify sample sizes via power analysis to minimize animal use. Report attrition rates and confounding variables (e.g., stress-induced Notch modulation) .

Properties

IUPAC Name

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJNSKWHSGTDK-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IMR-1A
Reactant of Route 2
Reactant of Route 2
IMR-1A
Reactant of Route 3
Reactant of Route 3
IMR-1A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
IMR-1A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
IMR-1A
Reactant of Route 6
Reactant of Route 6
IMR-1A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.